molecular formula C15H15ClN4O2 B2875966 2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide CAS No. 338975-94-3

2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide

Cat. No. B2875966
CAS RN: 338975-94-3
M. Wt: 318.76
InChI Key: XYNRLBBTTOYGJT-UHFFFAOYSA-N
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Description

“2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide” is a chemical compound with the CAS Number: 338975-94-3 . It has a molecular weight of 318.76 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H15ClN4O2/c1-8-7-9(2)18-14(12(8)13(17)21)20-15(22)19-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H2,17,21)(H2,18,19,20,22) . This indicates the molecular structure of the compound.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Compounds structurally related to 2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide have been investigated as allosteric modifiers of hemoglobin. These compounds are designed to decrease the oxygen affinity of human hemoglobin A, potentially beneficial in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).

Amino Substituted Salts and Carbonyl Reactions

Research on amino-substituted 1-oxa-3-azabutatrienium salts, including their preparation, structure, and reaction with carbonyl compounds, could provide insights into the reactivity and potential applications of related compounds in synthetic chemistry (Müller et al., 1985).

Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically and diastereomerically pure compounds from related structures, utilizing key steps like amino acid-derived acylnitroso Diels-Alder reactions, highlights the potential for creating biologically active analogues and other important derivatives (Shireman & Miller, 2001).

Axial Chirality and NAD+ Model Precursors

The preparation of axially chiral compounds incorporating protected N-methylphenylalanine moieties as NAD+ model precursors showcases the relevance of structural design in understanding biochemical processes and designing biomimetic compounds (Vekemans et al., 1991).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-4,6-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-8-7-9(2)18-14(12(8)13(17)21)20-15(22)19-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H2,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNRLBBTTOYGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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